molecular formula C19H18N4O5S B11305994 N-benzyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

N-benzyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

Cat. No.: B11305994
M. Wt: 414.4 g/mol
InChI Key: YCQZTYMFPUSJHV-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzyl group, a sulfonyl group, and a dihydropyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dihydropyrimidinyl moiety: This can be achieved by reacting 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine with appropriate sulfonylating agents under controlled conditions.

    Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the intermediate compound formed in the previous step.

    Coupling with benzamide: The final step involves coupling the benzylated intermediate with benzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-(2-{4-[(4-fluorobenzyl)carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}propan-2-yl)carbamate
  • 4-Hydroxy-2-quinolones
  • Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Uniqueness

N-benzyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

N-benzyl-2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide

InChI

InChI=1S/C19H18N4O5S/c1-12-16(18(25)22-19(26)21-12)29(27,28)23-15-10-6-5-9-14(15)17(24)20-11-13-7-3-2-4-8-13/h2-10,23H,11H2,1H3,(H,20,24)(H2,21,22,25,26)

InChI Key

YCQZTYMFPUSJHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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